7-(3,4-difluorobenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
7-(3,4-difluorobenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In 5]decan-6-one.
Scientific Research Applications
The unique chemical structure of 7-(3,4-difluorobenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one makes it a promising candidate for various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has been studied for its antitumor, antimicrobial, and anti-inflammatory activities, and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 7-(3,4-difluorobenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the cell. Studies have shown that this compound can inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(3,4-difluorobenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one have been studied extensively in vitro and in vivo. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and preventing microbial infections. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(3,4-difluorobenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one in laboratory experiments is its high potency and selectivity. This compound has been shown to have a high affinity for specific molecular targets, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its high cost and limited availability, which may restrict its use in certain experiments.
Future Directions
There are several future directions for research on 7-(3,4-difluorobenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. One of the most significant directions is the development of new drugs based on this compound. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Additionally, more research is needed to explore its potential applications in other fields, such as materials science and nanotechnology. Finally, efforts should be made to improve the synthesis methods and to reduce the cost of producing this compound, making it more accessible to researchers.
properties
IUPAC Name |
7-[(3,4-difluorophenyl)methyl]-2-methylsulfonyl-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O3S/c1-24(22,23)20-8-6-16(11-20)5-2-7-19(15(16)21)10-12-3-4-13(17)14(18)9-12/h3-4,9H,2,5-8,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPUYHJFZCSPCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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